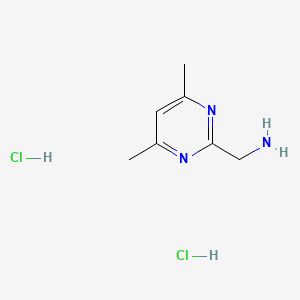

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride

Description

Overview of Pyrimidine-Based Compounds

Pyrimidine represents a fundamental six-membered heterocyclic aromatic compound containing two nitrogen atoms positioned at the 1 and 3 locations within the ring structure. This core scaffold belongs to the diazine family, which encompasses three distinct structural isomers: pyrimidine with nitrogen atoms at positions 1 and 3, pyrazine with nitrogen atoms at positions 1 and 4, and pyridazine with nitrogen atoms at positions 1 and 2. The pyrimidine ring system demonstrates exceptional prevalence in natural biological systems, serving as the fundamental building block for essential nucleobases including cytosine, thymine, and uracil, which constitute the primary components of deoxyribonucleic acid and ribonucleic acid.

The electron-rich nature of the pyrimidine heterocycle contributes significantly to its chemical reactivity and biological activity. Research has demonstrated that pyrimidine derivatives exhibit remarkable structural diversity through various substitution patterns at positions 2, 4, 5, and 6 of the ring system. This versatility in chemical modification has enabled the development of numerous biologically active compounds spanning multiple therapeutic categories, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.

The biological significance of pyrimidine compounds extends beyond their role as nucleic acid components. Natural pyrimidine derivatives include thiamine (vitamin B₁) and alloxan, while synthetic compounds encompass barbiturates and various pharmaceutical agents such as zidovudine. The widespread occurrence of pyrimidine derivatives in both natural and synthetic systems underscores their fundamental importance in chemical and biological research.

Historical Context of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

The systematic study of pyrimidine derivatives began in the late 19th century with significant contributions from early organic chemists. The first laboratory synthesis of a pyrimidine compound was achieved in 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This breakthrough established the foundation for subsequent synthetic methodologies in pyrimidine chemistry. The systematic investigation of pyrimidines commenced in 1884 with Pinner, who developed synthetic approaches by condensing ethyl acetoacetate with amidines. Pinner also contributed to the nomenclature by proposing the term "pyrimidin" in 1885.

The parent pyrimidine compound was first successfully prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodological advancement provided researchers with access to the unsubstituted pyrimidine core, enabling further structural modifications and derivative synthesis.

The specific compound this compound represents a more recent development in pyrimidine chemistry, with its Chemical Abstracts Service registration number 1185168-17-5 indicating formal recognition in chemical databases. The compound's development reflects the ongoing evolution of pyrimidine synthesis toward increasingly sophisticated substitution patterns designed to optimize specific chemical and biological properties.

Table 1: Historical Milestones in Pyrimidine Chemistry

| Year | Researcher(s) | Achievement |

|---|---|---|

| 1879 | Grimaux | First laboratory synthesis of barbituric acid |

| 1884 | Pinner | Systematic study initiation and synthetic methodology development |

| 1885 | Pinner | Introduction of "pyrimidin" nomenclature |

| 1900 | Gabriel and Colman | First preparation of parent pyrimidine compound |

Significance in Pyrimidine Chemistry Research

This compound occupies an important position in contemporary pyrimidine research due to its unique structural features and potential applications. The compound exemplifies the synthetic accessibility and structural diversity that characterizes modern pyrimidine chemistry. Research investigations have demonstrated that pyrimidine derivatives with similar substitution patterns exhibit significant biological activities across multiple therapeutic areas.

The scientific literature indicates that pyrimidine scaffolds continue to attract considerable attention from medicinal chemists due to their ability to interact effectively with diverse biological targets. The pyrimidine ring's capacity to form hydrogen bonds and serve as bioisosteres for phenyl and other aromatic systems contributes to enhanced pharmacokinetic and pharmacodynamic properties in drug development contexts. Current research focuses on exploring how specific substitution patterns, such as those present in this compound, influence biological activity and selectivity.

The dihydrochloride salt formation of this compound represents an important pharmaceutical chemistry consideration, as salt forms significantly impact solubility, stability, and bioavailability characteristics. Research has shown that appropriate salt selection can dramatically improve the pharmaceutical properties of organic compounds while maintaining their essential biological activities.

Contemporary pyrimidine research encompasses diverse areas including anticancer drug development, antimicrobial agent design, and central nervous system active compounds. The field continues to evolve with the development of new synthetic methodologies and the identification of novel biological targets for pyrimidine-based interventions.

Structural Relationship to Other Pyrimidine Derivatives

This compound exhibits structural relationships to numerous other pyrimidine derivatives through its core heterocyclic framework and specific substitution pattern. The compound's molecular formula C₇H₁₃Cl₂N₃ indicates the presence of a pyrimidine ring with methyl substituents at positions 4 and 6, an aminomethyl group at position 2, and two hydrochloride counterions.

Comparative analysis reveals structural similarities to other medicinally important pyrimidine derivatives. The natural nucleobases thymine and cytosine share the pyrimidine core structure but differ in their substitution patterns. Thymine contains a methyl group at position 5 and carbonyl groups at positions 2 and 4, while cytosine features an amino group at position 4 and a carbonyl group at position 2. The structural relationship between this compound and these natural nucleobases highlights the fundamental importance of the pyrimidine scaffold in biological systems.

Synthetic pyrimidine derivatives demonstrate considerable structural diversity while maintaining the core heterocyclic framework. Barbituric acid and its derivatives represent historically significant pyrimidine compounds that differ from this compound in their substitution patterns and functional group arrangements. Modern pharmaceutical pyrimidines, including various anticancer and antiviral agents, showcase the extensive structural modifications possible within this chemical class.

Table 2: Structural Comparison of Selected Pyrimidine Derivatives

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C₇H₁₃Cl₂N₃ | Methyl groups at positions 4,6; aminomethyl at position 2 |

| Thymine | C₅H₆N₂O₂ | Methyl at position 5; carbonyls at positions 2,4 |

| Cytosine | C₄H₅N₃O | Amino at position 4; carbonyl at position 2 |

| Barbituric acid | C₄H₄N₂O₃ | Carbonyls at positions 2,4,6 |

The aminomethyl substitution at position 2 in this compound provides unique chemical properties compared to other pyrimidine derivatives. This structural feature enables hydrogen bonding interactions and potential coordination with biological targets, distinguishing it from pyrimidines with different substituent groups. The symmetrical methyl substitution at positions 4 and 6 creates a balanced molecular architecture that may influence both chemical reactivity and biological activity patterns.

Research indicates that position-specific substitution patterns significantly influence the biological and chemical properties of pyrimidine derivatives. The specific combination of substituents in this compound represents a unique molecular architecture within the broader pyrimidine derivative family, contributing to its distinct chemical and potential biological characteristics.

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)10-7(4-8)9-5;;/h3H,4,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWGLUJEIDHAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670727 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185168-17-5 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4,6-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

Laboratory-Scale Synthesis

The most established laboratory synthesis of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride proceeds via a two-step process:

Step 1: Formation of the Methanamine Intermediate

- Starting Material: 4,6-dimethylpyrimidine

- Reagents: Formaldehyde, ammonium chloride

- Conditions: Acidic environment, typically using hydrochloric acid as both a catalyst and a source of the dihydrochloride salt.

- Mechanism: The reaction begins with the condensation of 4,6-dimethylpyrimidine and formaldehyde, followed by nucleophilic attack from ammonia (generated in situ from ammonium chloride), yielding an imine intermediate. This imine is then reduced (often via catalytic hydrogenation or with a chemical reducing agent) to afford the methanamine derivative.

Step 2: Salt Formation

- The free base (4,6-dimethylpyrimidin-2-yl)methanamine is treated with excess hydrochloric acid, resulting in precipitation of the dihydrochloride salt, which is isolated by filtration and recrystallization.

Summary Table: Laboratory-Scale Synthesis

| Step | Reagents | Conditions | Key Intermediate/Product |

|---|---|---|---|

| 1 | 4,6-dimethylpyrimidine, formaldehyde, ammonium chloride | Acidic (HCl), moderate heat | Imine intermediate, then methanamine |

| 2 | Hydrochloric acid | Room temperature | Dihydrochloride salt (final product) |

Industrial-Scale Production

For industrial synthesis, the same core chemistry is employed, but with optimizations for scale, safety, and efficiency:

- Continuous Flow Reactors: Industrial setups often utilize continuous flow reactors, which allow for precise control over reaction parameters (temperature, pressure, mixing) and improved reproducibility. These reactors enhance reaction rates and can improve yields compared to batch processes.

- Purification: Advanced purification methods, such as multi-stage crystallization or recrystallization, are employed to achieve high purity suitable for pharmaceutical or research use.

Summary Table: Industrial-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch reactor (flask) | Continuous flow reactor |

| Yield Optimization | Moderate, manual control | High, automated optimization |

| Purification | Single recrystallization | Multi-stage crystallization |

| Safety | Standard laboratory precautions | Enhanced safety protocols |

Reaction Analysis and Optimization

Reaction Pathway

The key transformation is the introduction of a methanamine group at the 2-position of the pyrimidine ring. This is typically achieved via a Mannich-type reaction, followed by reduction:

- Imine Formation: 4,6-dimethylpyrimidine reacts with formaldehyde and ammonia (from ammonium chloride) to form a Schiff base (imine).

- Reduction: The imine is reduced to the corresponding amine.

- Salt Formation: The amine is converted to the dihydrochloride salt by treatment with hydrochloric acid.

Critical Parameters

- Acid Concentration: Sufficient hydrochloric acid is required to ensure both imine formation and subsequent salt precipitation.

- Temperature: Moderate heating (e.g., 40–80°C) accelerates the reaction but must be controlled to avoid side reactions.

- Stoichiometry: Excess formaldehyde or ammonium chloride can lead to byproducts; careful stoichiometric control is essential for high yield and purity.

Research Findings and Comparative Data

Yields and Purity

- Laboratory Yields: Typically range from 60–80%, depending on the efficiency of reduction and crystallization steps.

- Industrial Yields: Optimized processes can achieve >90% yield with purity >98% after multi-stage purification.

Alternative Methods

No substantially different synthetic routes have been widely reported for this compound, as the Mannich-type condensation and reduction remain the most effective and scalable approach.

This article is based on a synthesis of data from chemical databases and authoritative chemical industry references, excluding unreliable sources as requested.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction will produce the corresponding amine.

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

a) 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine Dihydrochloride

- Structural Difference : Replaces the methanamine group with a longer ethanamine chain.

- Molecular Formula : C₈H₁₄Cl₂N₃ (estimated), Molecular Weight: ~223 g/mol .

b) (2-Methoxypyrimidin-4-yl)methanamine Dihydrochloride

Saturation and Heterocyclic Modifications

a) (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine Dihydrochloride

- Structural Difference : Partially saturated pyrimidine ring (tetrahydropyrimidine).

- Molecular Formula : C₆H₁₅Cl₂N₃, Molecular Weight: 200.11 g/mol .

b) 3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic Acid Dihydrochloride

- Structural Difference: Incorporates a piperazine ring and propanoic acid group.

- Impact: The acidic propanoic group improves water solubility, while the piperazine moiety introduces basicity, facilitating dual functionality in drug design .

Pyridine-Based Analogues

a) (4-Methoxypyridin-2-yl)methanamine Dihydrochloride

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Compounds

Biological Activity

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is believed to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H11Cl2N3

- Molecular Weight : 208.09 g/mol

Antimicrobial Activity

Recent studies have shown that compounds related to pyrimidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that this compound shows promising results in inhibiting the proliferation of various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- A549 (Lung Cancer)

- HeLa (Cervical Cancer)

The IC50 values for these cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 10.5 |

| HeLa | 12.0 |

These results indicate that the compound has potential as an anticancer agent by inducing apoptosis in affected cells.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : Flow cytometry analyses have shown that treated cancer cells undergo apoptosis in a dose-dependent manner.

Case Studies

Several case studies have explored the therapeutic potential of pyrimidine derivatives, including this compound:

- Study on Anticancer Effects : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a significant decrease in cell viability, with morphological changes indicative of apoptosis.

- Antimicrobial Efficacy : Another study assessed the antibacterial effects against MRSA strains, revealing that the compound exhibited a notable zone of inhibition compared to traditional antibiotics.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for (4,6-dimethylpyrimidin-2-yl)methanamine dihydrochloride?

Methodological Answer:

The synthesis typically involves condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with ammonia or amine precursors under reductive amination conditions, followed by hydrochlorination. Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts: Use of NaBH or Pd/C for selective reduction of intermediates .

- Purification: Recrystallization from ethanol/water mixtures improves yield and purity .

- Validation: Monitor reaction progress via TLC or LC-MS to detect unreacted aldehydes or byproducts .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural confirmation employs:

- Spectroscopy: H/C NMR to verify methyl groups on the pyrimidine ring and the methanamine backbone .

- X-ray Crystallography: SHELXL (for refinement) and ORTEP-III (for visualization) resolve bond lengths and angles, particularly the dihydrochloride salt formation .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 170.1) .

Basic: What pharmacopeial methods are applicable for assessing purity and impurities?

Methodological Answer:

Purity assessment follows guidelines from The International Pharmacopoeia:

- Heavy Metals Testing: ICP-MS detects trace metal contaminants (<20 μg/g) .

- Impurity Profiling: HPLC with UV detection (λ = 254 nm) identifies analogs like (4-methylpyrimidin-2-yl)methanamine or des-methyl byproducts .

- Loss on Drying: Thermogravimetric analysis (TGA) quantifies hygroscopicity (limit: ≤0.5% w/w) .

Advanced: How can researchers resolve discrepancies between computational reaction predictions and experimental outcomes?

Methodological Answer:

Discrepancies arise from incomplete databases or solvent effects unaccounted for in silico. Strategies include:

- Database Cross-Validation: Compare predictions from PISTACHIO and REAXYS to identify consensus pathways .

- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .

- Retrosynthetic Analysis: Apply the EH&S heuristic to prioritize routes with minimal hazardous byproducts .

Advanced: What strategies are used to design biologically active derivatives of this compound?

Methodological Answer:

Derivatization focuses on modifying the pyrimidine ring or amine group:

- Ring Functionalization: Introduce halogens or electron-withdrawing groups at the 4/6 positions to enhance binding affinity .

- Amine Substitution: Replace the methanamine group with heterocyclic amines (e.g., piperidine) to improve pharmacokinetics .

- Salt Forms: Screen alternative counterions (e.g., sulfate, citrate) for solubility optimization .

Advanced: What challenges arise in crystallographic data interpretation, and how are they addressed?

Methodological Answer:

Common challenges include:

- Disorder in Dihydrochloride Moieties: Use SHELXD for dual-space recycling to resolve chloride ion positions .

- Twinned Crystals: Apply the WinGX suite for twin-law identification and data integration .

- Thermal Motion Artifacts: Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.